(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid
Overview
Description
Clopidogrel Related Compound A is a metabolite of the drug Clopidogrel.
Scientific Research Applications
Synthesis and Quality Control
- Quality Control of Clopidogrel Hydrogen Sulfate : This compound is crucial for quality control in the synthesis of clopidogrel hydrogen sulfate. The synthesis process and structure confirmation involve techniques like IR, 1H NMR, and MS (Liu Peijie, 2010).
Catalytic Asymmetric Synthesis
- Catalytic Asymmetric Synthesis of Drug Intermediates : The compound is a key intermediate for (S)-clopidogrel, an antiplatelet drug. A homochiral covalent organic framework is used for its synthesis, demonstrating a method that combines photothermal conversion and visible-light irradiation (Hui‐Chao Ma et al., 2020).
Synthetic Methodologies
- Development of Synthetic Methods for (S)-clopidogrel : This research discusses various synthetic methodologies for (S)-clopidogrel, where the compound serves as a crucial intermediate. The review focuses on the pros and cons of each method, contributing to the development of new synthetic strategies (A. Saeed et al., 2017).
Degradation Product Analysis
- Identification of Degradation Products : Studies on clopidogrel bisulfate, which involves the compound, include identifying and characterizing its degradation products under different conditions, using techniques like GC/MS, FTIR, and NMR (Samer Housheh et al., 2015).
Antimicrobial Activity
- Antimicrobial Activity Research : Derivatives of this compound have been synthesized and shown to exhibit moderate to good antimicrobial activity, broadening its potential applications in pharmaceutical research (J. S. R. Babu et al., 2016).
Fluorescent Optical Sensing
- Fluorescence-based Sensing Applications : A study demonstrated the use of clopidogrel embedded in a polymethylmethacrylate (PMMA) matrix as a fluorescent optical sensor for the assessment of UO2²⁺, showcasing an innovative application in environmental monitoring (A. Elabd & M. Attia, 2016).
Mechanism of Action
Target of Action
The primary target of clopidogrel carboxylic acid is the P2Y12 receptor on platelets . This receptor plays a crucial role in platelet aggregation, a key process in blood clot formation .
Mode of Action
Clopidogrel carboxylic acid is a prodrug, meaning it requires metabolic activation to exert its pharmacological effects . It undergoes biotransformation to an active thiol metabolite via CYP2C19 in the liver . This active metabolite irreversibly inhibits the P2Y12 component of ADP receptors on the platelet surface . This inhibition prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .
Biochemical Pathways
The major metabolic pathway of clopidogrel involves conversion to carboxylic acid by an esterase (CES1), forming clopidogrelic acid (SR26334) that is inactive . The remainder is metabolized to 2-oxo-clopidogrel, which is then converted either to inactive 2-oxo-clopidogrel-carboxylic acid via ester hydrolysis or to the active thiol metabolite .
Pharmacokinetics
Clopidogrel carboxylic acid is a pro-drug and requires complex metabolic activation in the liver . Up to 85% of the absorbed drug can be transformed by carboxyl esterases into a carboxylic acid derivative of clopidogrel (CLPM), the major metabolite circulating in the blood . The conversion of clopidogrel to its active metabolite requires two sequential oxidative steps .
Result of Action
The result of clopidogrel carboxylic acid’s action is a reduction in platelet aggregation, which decreases the risk of thromboembolic events such as heart attacks and strokes . It has been shown to be superior to aspirin in reducing cardiovascular outcomes in patients with cardiovascular disease .
Action Environment
The efficacy of clopidogrel carboxylic acid can be influenced by various environmental factors. For instance, genetic polymorphisms in the genes encoding for cytochrome (CYP) 2C19, which affect the pharmacokinetics of clopidogrel, can lead to substantial inter-individual variability in treatment response . Other factors, including age, sex, obesity, concurrent diseases, and drug–drug interactions, may also contribute to the overall between-subject variability in treatment response .
Biochemical Analysis
Biochemical Properties
Clopidogrel carboxylic acid is involved in various biochemical reactions. It interacts with enzymes such as cytochrome P450 2C19 (CYP2C19) and paraoxonase-1 (PON1) . These interactions are crucial for the metabolic activation of clopidogrel .
Cellular Effects
Clopidogrel carboxylic acid has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of clopidogrel carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the overall efficacy of clopidogrel .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of clopidogrel carboxylic acid change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of clopidogrel carboxylic acid vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Clopidogrel carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Clopidogrel carboxylic acid is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of clopidogrel carboxylic acid and its effects on activity or function are significant aspects of its biochemistry . It may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCASRSISIKYPDD-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1SC=C2)[C@@H](C3=CC=CC=C3Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891466 | |
Record name | Clopidogrel carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144457-28-3 | |
Record name | SR-26334 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144457283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clopidogrel carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOPIDOGREL CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B9Z4634CD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.